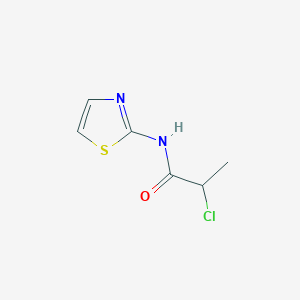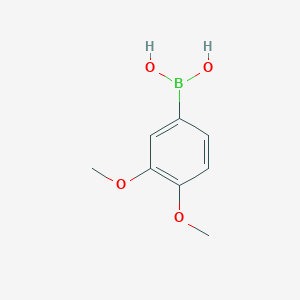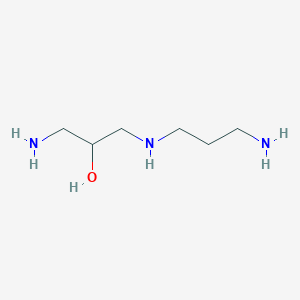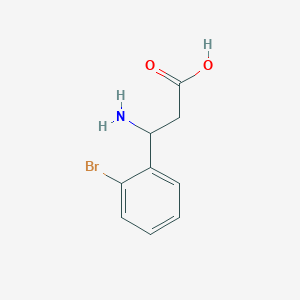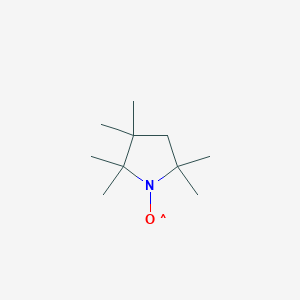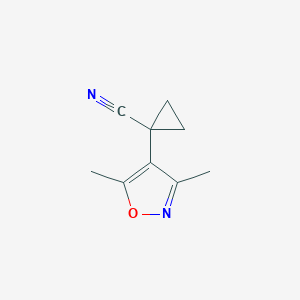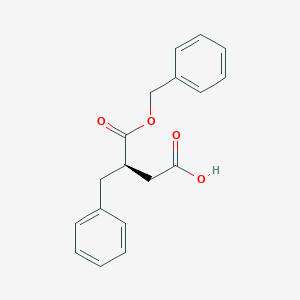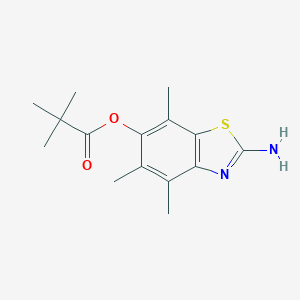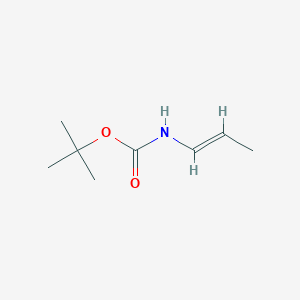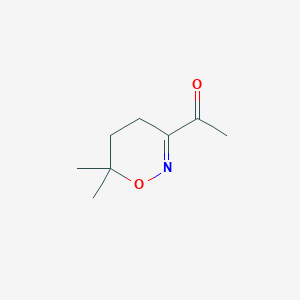
1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone, also known as DMDOE, is a chemical compound with a molecular formula of C9H15NO2. It is a colorless liquid with a fruity odor and is primarily used in scientific research applications. DMDOE is a versatile compound that has been studied extensively for its potential as a reagent in organic synthesis and as a starting material for the preparation of various derivatives.
Mecanismo De Acción
The mechanism of action of 1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone is not well understood. However, it is believed to act as an electrophile in organic reactions, reacting with nucleophiles such as alcohols and amines to form new compounds.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone. However, it has been shown to be non-toxic and non-irritating to the skin and eyes in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone is its versatility as a reagent in organic synthesis. It has been used in a wide range of reactions to prepare various derivatives. However, one limitation is that it is a relatively expensive compound, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several potential future directions for the study of 1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone. One area of interest is the development of new derivatives with potential applications in drug discovery. 1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone could also be used as a starting material for the preparation of new chiral ligands for asymmetric catalysis. Additionally, further research is needed to understand the mechanism of action of 1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone and its potential applications in organic synthesis.
Métodos De Síntesis
The synthesis of 1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone involves the reaction of 3,4-dihydro-2H-pyran with methyl vinyl ketone in the presence of a Lewis acid catalyst such as boron trifluoride. The reaction proceeds via an electrophilic addition mechanism to yield 1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone in high yields.
Aplicaciones Científicas De Investigación
1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone has been extensively studied for its potential as a reagent in organic synthesis. It has been used as a starting material for the preparation of various derivatives, including chiral oxazolines, which have been used as ligands in asymmetric catalysis. 1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone has also been used in the synthesis of α-amino acid derivatives, which have potential applications in drug discovery.
Propiedades
Número CAS |
122277-35-4 |
|---|---|
Nombre del producto |
1-(6,6-Dimethyl-4,5-dihydrooxazin-3-yl)ethanone |
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
1-(6,6-dimethyl-4,5-dihydrooxazin-3-yl)ethanone |
InChI |
InChI=1S/C8H13NO2/c1-6(10)7-4-5-8(2,3)11-9-7/h4-5H2,1-3H3 |
Clave InChI |
PEFCIJCFOHVUFH-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NOC(CC1)(C)C |
SMILES canónico |
CC(=O)C1=NOC(CC1)(C)C |
Sinónimos |
Ethanone, 1-(5,6-dihydro-6,6-dimethyl-4H-1,2-oxazin-3-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



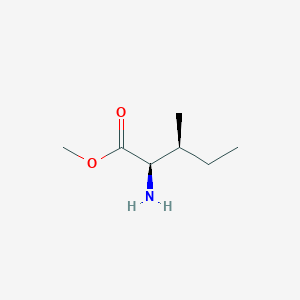
![Imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B38260.png)

